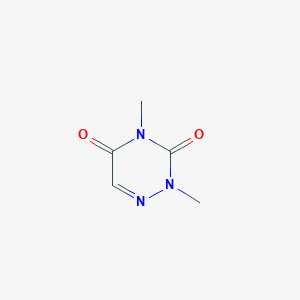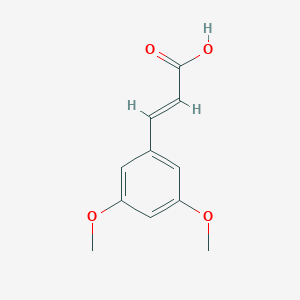
3,5-二甲氧基肉桂酸
描述
3-(3, 5-Dimethoxyphenyl)prop-2-enoic acid belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. 3-(3, 5-Dimethoxyphenyl)prop-2-enoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.
科学研究应用
基质辅助激光解吸电离质谱法 (MALDI-MS) 基质
3,5-二甲氧基肉桂酸在基质辅助激光解吸电离 (MALDI) 质谱法中用作基质 . 该技术对于分析蛋白质和肽等大型生物分子至关重要。该化合物吸收激光辐射和向分析物提供质子的能力使其成为该应用的绝佳选择。
抗氧化剂化合物的合成
3,5-二甲氧基肉桂酸的衍生物已被合成并评估其抗氧化性能 . 这些化合物旨在对抗氧化应激,氧化应激与包括心血管和神经系统疾病在内的多种退行性疾病的进展有关。
降血脂活性
3,5-二甲氧基肉桂酸的一些衍生物表现出降血脂活性,这在管理高脂血症方面可能是有益的——高脂血症的特征是血液中脂质水平升高 . 这些化合物已显示出降低血浆甘油三酯和总胆固醇的潜力,表明其治疗潜力。
相变和热力学研究
3,5-二甲氧基肉桂酸的相变数据和热物理性质在热力学研究中很有意义 . 了解这些特性对于其在材料科学中的应用至关重要,特别是在设计在所需温度下发生特定相变的材料方面。
化学研究和参考材料
由于其结构和特性得到很好的表征,3,5-二甲氧基肉桂酸被用作化学研究中的参考材料 . 它有助于仪器的校准,并在各种化学分析中作为比较标准。
作用机制
Mode of Action
It’s known that the compound can interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
It’s known that phenolic compounds like 3,5-dimethoxycinnamic acid can have antioxidant effects, which suggests they may interact with pathways related to oxidative stress .
Pharmacokinetics
A study on a similar compound, dimethoxycinnamic acid, found that it was rapidly absorbed in the free form most likely by passive diffusion in the upper gastrointestinal tract .
Result of Action
It’s known that the compound can increase the bioluminescence intensity of the immature living gills of the luminous fungus mycena chlorophos .
安全和危害
未来方向
生化分析
Biochemical Properties
3,5-Dimethoxycinnamic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes involved in oxidative stress, such as lipoxygenase and cyclooxygenase, thereby exhibiting antioxidant properties . Additionally, 3,5-Dimethoxycinnamic acid interacts with proteins involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines . These interactions highlight the compound’s potential in modulating oxidative stress and inflammation.
Cellular Effects
3,5-Dimethoxycinnamic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in antioxidant defense mechanisms, such as superoxide dismutase and catalase . Furthermore, 3,5-Dimethoxycinnamic acid affects cell signaling pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation . These effects contribute to the compound’s ability to protect cells from oxidative damage and reduce inflammation.
Molecular Mechanism
The molecular mechanism of 3,5-Dimethoxycinnamic acid involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes like lipoxygenase and cyclooxygenase, inhibiting their activity and reducing the production of reactive oxygen species . Additionally, 3,5-Dimethoxycinnamic acid can activate antioxidant response elements in the genome, leading to the upregulation of antioxidant enzymes . These molecular interactions underline the compound’s role in modulating oxidative stress and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dimethoxycinnamic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that 3,5-Dimethoxycinnamic acid can maintain its antioxidant and anti-inflammatory effects for several weeks in vitro . The stability and efficacy of the compound may vary depending on the experimental conditions and storage methods.
Dosage Effects in Animal Models
The effects of 3,5-Dimethoxycinnamic acid vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant antioxidant and anti-inflammatory effects without noticeable toxicity . At high doses, 3,5-Dimethoxycinnamic acid may cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . These findings suggest that careful dosage optimization is essential to maximize the therapeutic benefits of the compound while minimizing potential side effects.
Metabolic Pathways
3,5-Dimethoxycinnamic acid is involved in various metabolic pathways, including those related to phenylpropanoid metabolism. The compound is metabolized by enzymes such as cytochrome P450s and glucuronosyltransferases, leading to the formation of various metabolites . These metabolic transformations can affect the bioavailability and activity of 3,5-Dimethoxycinnamic acid, influencing its overall efficacy in biological systems.
Transport and Distribution
Within cells and tissues, 3,5-Dimethoxycinnamic acid is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms . Once inside the cells, 3,5-Dimethoxycinnamic acid may bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 3,5-Dimethoxycinnamic acid is influenced by various targeting signals and post-translational modifications. The compound has been found to localize in different cellular compartments, including the cytoplasm, mitochondria, and nucleus . This localization is essential for its activity, as it allows 3,5-Dimethoxycinnamic acid to interact with specific biomolecules and exert its effects on cellular processes . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
(E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSRUFWCGBMYDJ-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601251999 | |
| Record name | (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601251999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20767-04-8, 16909-11-8 | |
| Record name | (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20767-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16909-11-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601251999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',5'-dimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


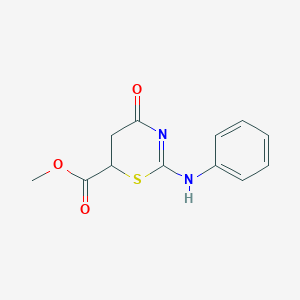
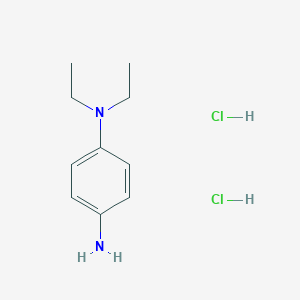
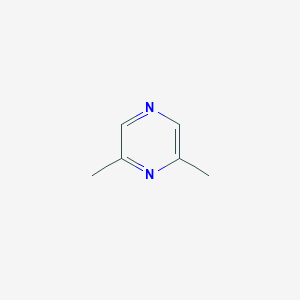


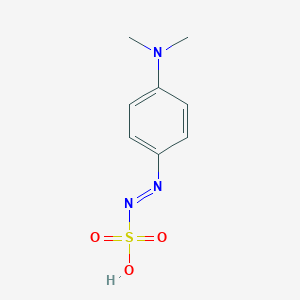
![[Leu5]-Enkephalin](/img/structure/B92233.png)




![2,3,5,6-tetrachloro-4-[2-(2,3,5,6-tetrachloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B92246.png)
